

# Application Notes and Protocols for Using Cerium-140 in Mass Cytometry (CyTOF)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cerium-140

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## Introduction

Mass cytometry, or Cytometry by Time-of-Flight (CyTOF), is a powerful single-cell analysis technology that utilizes antibodies tagged with stable heavy metal isotopes to enable highly multiparametric proteomic studies.<sup>[1][2]</sup> This technique overcomes the limitations of spectral overlap seen in traditional fluorescence-based flow cytometry, allowing for the simultaneous measurement of over 40 parameters on a single cell.<sup>[2][3]</sup> The selection of metal isotopes is a critical aspect of designing a successful CyTOF experiment. **Cerium-140** (<sup>140</sup>Ce) is a stable isotope of the lanthanide series that has found a niche in mass cytometry panel design.<sup>[4]</sup> This document provides detailed application notes and protocols for the effective use of <sup>140</sup>Ce-conjugated antibodies in CyTOF experiments.

## Application Notes

### Advantages of Using Cerium-140

- Distinct Mass: <sup>140</sup>Ce has a unique mass that is readily detectable by the time-of-flight mass spectrometer.<sup>[5]</sup>
- Low Natural Abundance in Cells: Like other lanthanides, cerium is not naturally present in biological systems, which results in low background signal.<sup>[2]</sup>

- Predictable Oxide Formation: While Cerium can form oxides ( $^{140}\text{Ce}^{16}\text{O}^+$ ) that are detected at a mass of 156 (in the  $^{156}\text{Gd}$  channel), this formation is predictable and can be accounted for during panel design and data analysis.[6] Instrument tuning aims to keep this oxide formation to a minimum, typically less than 2-3%. [6][7]

## Considerations for Panel Design with Cerium-140

The primary consideration when incorporating  $^{140}\text{Ce}$  into a CyTOF panel is its position in the lower mass range of the lanthanides. The sensitivity of CyTOF instruments is not uniform across the entire mass range, with the area around 140 Da generally having lower sensitivity compared to the 153-165 Da range.[8]

- Antigen Abundance: Due to the lower sensitivity in the 140 Da region, it is advisable to pair  $^{140}\text{Ce}$  with antibodies targeting highly expressed antigens.[8] This ensures that the signal will be sufficiently resolved from the baseline.
- Spillover:
  - Oxide Spillover (M+16): The most significant spillover from  $^{140}\text{Ce}$  is into the 156 mass channel ( $^{140}\text{Ce}^{16}\text{O}^+$ ), which corresponds to Gadolinium-156 ( $^{156}\text{Gd}$ ). Therefore, it is crucial to avoid placing an antibody targeting a weakly expressed or critical marker in the  $^{156}\text{Gd}$  channel if a  $^{140}\text{Ce}$ -conjugated antibody is used for a highly expressed marker.[6]
  - Adjacent Channel Spillover (M+1): Spillover from a highly abundant  $^{139}\text{La}$  signal into the  $^{140}\text{Ce}$  channel can occur, though it is generally minimal with proper instrument tuning.[9]

## Quantitative Data Summary

The following tables provide a summary of key quantitative data relevant to the use of  $^{140}\text{Ce}$  in CyTOF.

Table 1: Properties of **Cerium-140**

Property	Value	Reference
Isotope	Cerium-140 ( $^{140}\text{Ce}$ )	[5]
Natural Abundance of $^{140}\text{Ce}$	~88.45%	[4][5]
Mass	139.905 u	[4]
Primary Oxide Formation	$^{140}\text{Ce}^{16}\text{O}^+$ (at mass 156)	[6]

Table 2: Example Placement of  $^{140}\text{Ce}$  in a CyTOF Panel

Metal Isotope	Antigen Target	Antigen Expression Level	Rationale
$^{139}\text{La}$	CD45	High	Lineage marker, placed in a channel with known oxide formation potential.
$^{140}\text{Ce}$	CD3	High	Lineage marker, suitable for a lower sensitivity channel.
$^{141}\text{Pr}$	CD4	High	Lineage marker.
...	...	...	...
$^{155}\text{Gd}$	Ki-67	Medium	Proliferation marker, placed in a higher sensitivity region.
$^{156}\text{Gd}$	Empty or Low Expression Antigen	Low/None	To avoid spillover from $^{140}\text{Ce}^{16}\text{O}^+$ .
...	...	...	...
$^{176}\text{Yb}$	p-STAT3	Low	Signaling molecule, requires a high sensitivity channel.

Table 3: Potential Spillover Considerations for  $^{140}\text{Ce}$ 

Source Channel	Spillover To	Type of Spillover	Mitigation Strategy
$^{140}\text{Ce}$	$^{156}\text{Gd}$	Oxide (M+16)	Avoid placing critical, low-expression markers in the $^{156}\text{Gd}$ channel.[6]
$^{139}\text{La}$	$^{140}\text{Ce}$	Abundance Sensitivity (M+1)	Assign $^{139}\text{La}$ to a marker that is not co-expressed on the same cells as the $^{140}\text{Ce}$ target if possible.[9]

## Experimental Protocols

### Protocol 1: Antibody Conjugation with $^{140}\text{Ce}$ Isotope

This protocol outlines the general steps for conjugating a purified, carrier-free antibody with a  $^{140}\text{Ce}$  isotope using a metal-chelating polymer kit (e.g., Maxpar® X8 from Standard BioTools).

#### Materials:

- Purified, carrier-free antibody (0.5 mg/mL or higher)
- Maxpar® X8 Antibody Labeling Kit
- $^{140}\text{Ce}$  metal solution
- Reducing agent (e.g., TCEP)
- Reaction and wash buffers provided in the kit
- Centrifugal filter units (e.g., 50 kDa cutoff)
- UV-Vis Spectrophotometer

**Procedure:**

- **Antibody Preparation:** If the antibody is not in a conjugation-compatible buffer, perform a buffer exchange into an appropriate buffer (e.g., PBS without protein carriers or preservatives).
- **Antibody Reduction:** Partially reduce the antibody to expose free sulfhydryl groups in the hinge region. This is typically done by incubating the antibody with a reducing agent like TCEP for 30 minutes at 37°C.[10]
- **Metal Loading of Polymer:** While the antibody is being reduced, load the metal-chelating polymer with the <sup>140</sup>Ce isotope solution. This involves incubating the polymer with the metal solution for a specified time.
- **Conjugation Reaction:** Combine the reduced antibody with the <sup>140</sup>Ce-loaded polymer. The maleimide groups on the polymer will react with the free sulfhydryl groups on the antibody. Incubate for 1-2 hours at 37°C.[10]
- **Washing and Concentration:** Wash the conjugated antibody to remove any unconjugated polymer and excess metal. This is typically done using centrifugal filter units.
- **Quantification and Storage:** Determine the final concentration of the conjugated antibody using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.[11] Add a protein-based stabilizer and store at 4°C.
- **Validation:** Validate the <sup>140</sup>Ce-conjugated antibody by staining known positive and negative control cells and analyzing them on the CyTOF instrument.[11] Perform a titration to determine the optimal staining concentration.[10]

## Protocol 2: Staining of Cells with a <sup>140</sup>Ce-conjugated Antibody

This protocol describes a typical cell surface staining procedure.

**Materials:**

- Single-cell suspension (e.g., PBMCs)

- Cell Staining Buffer (CSB; e.g., PBS with 0.5% BSA and 2mM EDTA)
- Fc receptor blocking solution (if required)
- Cocktail of metal-conjugated antibodies, including the  $^{140}\text{Ce}$ -conjugated antibody
- Live/dead stain (e.g., cisplatin or rhodium intercalator)
- Fixation/Permeabilization buffer
- DNA intercalator (e.g., Iridium-191/193)
- Cell acquisition solution (CAS) or deionized water
- EQ™ Four Element Calibration Beads[\[1\]](#)[\[11\]](#)

Procedure:

- Cell Preparation: Start with a single-cell suspension. Count the cells and aliquot approximately 1-3 million cells per staining tube.
- Live/Dead Staining: Resuspend cells in a protein-free buffer and add the live/dead intercalator (e.g., 25  $\mu\text{M}$  cisplatin) for 1-5 minutes at room temperature.[\[12\]](#) Quench the reaction with CSB.
- Fc Receptor Blocking: (Optional) If staining cells with high Fc receptor expression (e.g., macrophages), incubate with an Fc blocking solution for 10 minutes at room temperature.[\[13\]](#)
- Surface Antibody Staining: Add the cocktail of metal-conjugated antibodies (including the  $^{140}\text{Ce}$ -antibody) to the cells. Incubate for 30 minutes at room temperature.[\[14\]](#)
- Washing: Wash the cells twice with CSB to remove unbound antibodies.
- Fixation and Permeabilization: Resuspend the cells in a fixation/permeabilization buffer and incubate for at least 1 hour at room temperature or overnight at 4°C. This step also includes the DNA intercalator (e.g., Iridium-191/193) which will stain the nucleus of all cells.[\[13\]](#)

- Final Washes: Wash the cells twice with CSB and then twice with deionized water.[15]
- Resuspension for Acquisition: Resuspend the final cell pellet in deionized water containing EQ™ Four Element Calibration Beads at a concentration of  $0.5\text{-}1 \times 10^6$  cells/mL.[15] The beads will be used for data normalization.[11]

## Protocol 3: Data Acquisition on a CyTOF Instrument

### Procedure:

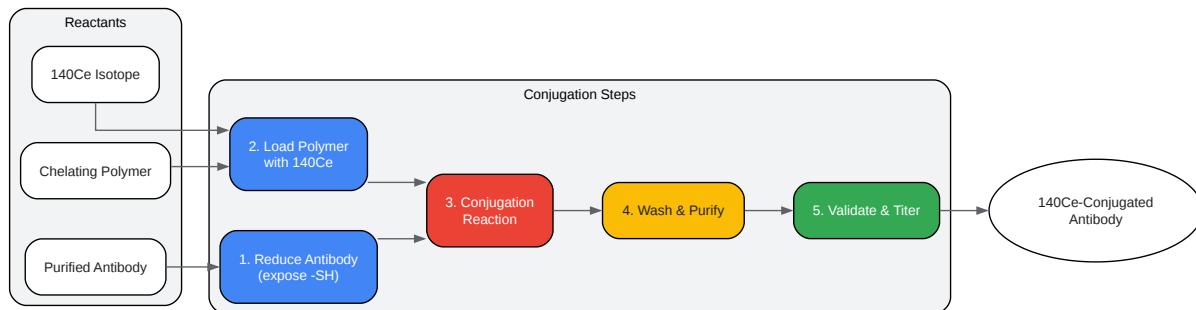
- Instrument Tuning: Before acquiring samples, tune the CyTOF instrument using a tuning solution to ensure optimal performance. The goal is to maximize signal intensity while minimizing oxide formation.[7]
- Sample Acquisition: Acquire the prepared cell suspension on the CyTOF instrument. Aim for an event rate of 300-500 events per second to ensure good single-cell resolution.[7]
- Data Normalization: Use the signal from the EQ™ Four Element Calibration Beads to normalize the data, correcting for signal fluctuations over the course of the acquisition.[11]
- Data Analysis: Analyze the generated .fcs files using appropriate software. This will involve de-barcoding (if applicable), gating to select single, live cells, and then further analysis to identify cell populations based on the expression of the markers in the panel, including the one tagged with  $^{140}\text{Ce}$ . Be sure to check for any spillover from the  $^{140}\text{Ce}$  channel into the  $^{156}\text{Gd}$  channel.

## Mandatory Visualizations



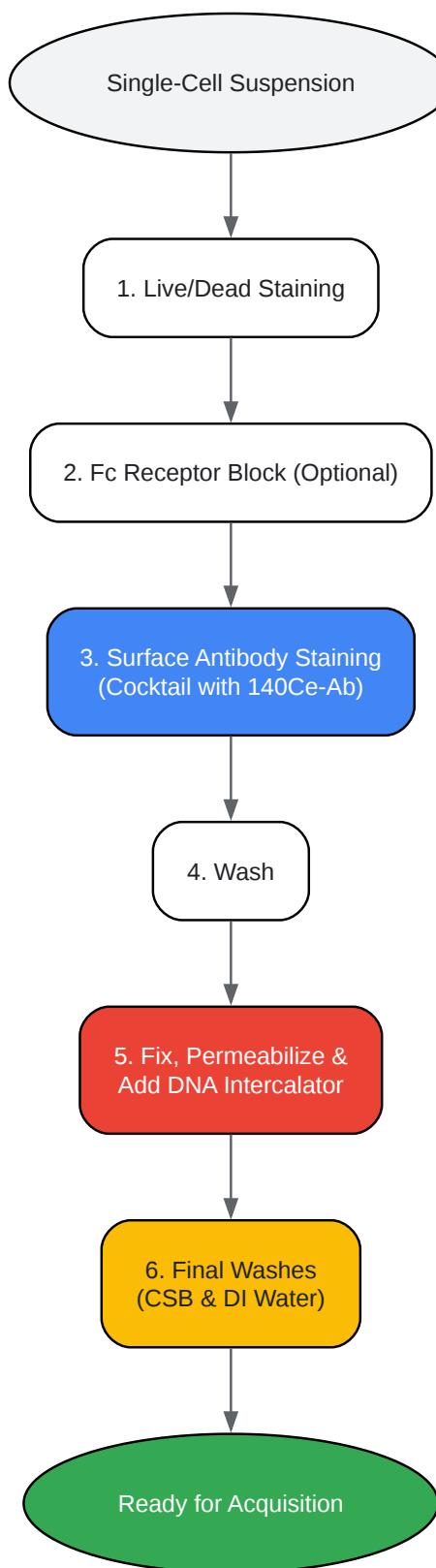
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Caption: General workflow for a mass cytometry (CyTOF) experiment.



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Caption: Workflow for conjugating an antibody with **Cerium-140**.



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Caption: Step-by-step protocol for cell staining using a  $^{140}\text{Ce}$ -conjugated antibody.

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- To cite this document: BenchChem. [Application Notes and Protocols for Using Cerium-140 in Mass Cytometry (CyTOF)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079874#using-cerium-140-in-mass-cytometry-cytof]

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